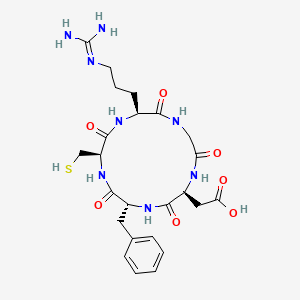

cyclo(Arg-Gly-Asp-D-Phe-Cys)

Description

BenchChem offers high-quality cyclo(Arg-Gly-Asp-D-Phe-Cys) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cyclo(Arg-Gly-Asp-D-Phe-Cys) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H34N8O7S |

|---|---|

Molecular Weight |

578.6 g/mol |

IUPAC Name |

2-[(2S,5R,8R,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-(sulfanylmethyl)-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |

InChI |

InChI=1S/C24H34N8O7S/c25-24(26)27-8-4-7-14-20(36)28-11-18(33)29-16(10-19(34)35)22(38)31-15(9-13-5-2-1-3-6-13)21(37)32-17(12-40)23(39)30-14/h1-3,5-6,14-17,40H,4,7-12H2,(H,28,36)(H,29,33)(H,30,39)(H,31,38)(H,32,37)(H,34,35)(H4,25,26,27)/t14-,15+,16-,17-/m0/s1 |

InChI Key |

WNYJVAMZRBTOPE-YVSFHVDLSA-N |

Isomeric SMILES |

C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CS)CC2=CC=CC=C2)CC(=O)O |

Canonical SMILES |

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CS)CC2=CC=CC=C2)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

cyclo(Arg-Gly-Asp-D-Phe-Cys) mechanism of action

An In-depth Technical Guide on the Mechanism of Action of cyclo(Arg-Gly-Asp-D-Phe-Cys)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the mechanism of action for the cyclic peptide cyclo(Arg-Gly-Asp-D-Phe-Cys), often abbreviated as cyclo(RGDfC). This engineered compound is a selective antagonist of specific integrin receptors, primarily αvβ3, making it a significant agent in oncology and angiogenesis research. By competitively inhibiting the binding of natural extracellular matrix (ECM) proteins, cyclo(RGDfC) disrupts critical cellular processes including adhesion, migration, proliferation, and survival. This guide details its molecular interactions, downstream signaling effects, and key biological outcomes. Furthermore, it presents quantitative binding data and outlines detailed protocols for essential experimental assays used in its characterization.

Introduction

Integrins are a family of transmembrane receptors that mediate the crucial interactions between a cell and its surrounding extracellular matrix (ECM).[1] These interactions are fundamental to numerous cellular functions, including survival, proliferation, migration, and differentiation.[1] A key recognition motif found within many ECM proteins, such as fibronectin and vitronectin, is the Arg-Gly-Asp (RGD) tripeptide sequence.[1][2]

The peptide cyclo(Arg-Gly-Asp-D-Phe-Cys) is a synthetic, cyclic pentapeptide designed to mimic this natural RGD sequence.[1] Its cyclic structure provides enhanced stability and a constrained conformation that increases its binding affinity and selectivity for specific integrin subtypes, particularly αvβ3 and αvβ5.[1][3] These integrins are known to be overexpressed on the surface of actively proliferating endothelial cells in tumor neovasculature and on various cancer cells, making them prime targets for therapeutic intervention.[4][5] By acting as a competitive inhibitor, cyclo(RGDfC) can block integrin-mediated signaling, leading to anti-angiogenic and anti-tumor effects.[1][6]

Core Mechanism of Action

The primary mechanism of action of cyclo(RGDfC) is the competitive antagonism of RGD-binding integrins.

Molecular Target: Integrin αvβ3

The principal molecular target for cyclo(RGDfC) is the integrin αvβ3 receptor.[4][7] This receptor plays a pivotal role in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[1][5] The RGD binding site on the integrin serves as the docking point for ECM proteins. By presenting a high-affinity RGD motif, cyclo(RGDfC) occupies this site and sterically hinders the binding of natural ligands.[1] This disruption of the cell-ECM linkage is the initiating event that triggers downstream cellular effects.

Disruption of Downstream Signaling

Integrin engagement with the ECM normally leads to the recruitment of various signaling proteins to form focal adhesions, activating intracellular signaling cascades. By blocking this initial binding, cyclo(RGDfC) prevents the activation of key downstream pathways. This includes the inhibition of Focal Adhesion Kinase (FAK) and Src family kinases, which are central nodes in integrin signaling. The subsequent suppression of pathways such as PI3K/Akt/mTOR and MAPK/ERK disrupts cell survival, proliferation, and migration signals.

Biological and Therapeutic Effects

The inhibition of integrin signaling by cyclo(RGDfC) translates into significant biological effects that are therapeutically relevant.

-

Anti-Angiogenesis : By targeting αvβ3 integrins on endothelial cells, cyclo(RGDfC) inhibits their ability to migrate and form new blood vessels, a process critical for supplying nutrients to growing tumors.[1] This anti-angiogenic activity can effectively slow or halt tumor progression.[1][6]

-

Anti-Tumor Activity : Direct binding to integrins on tumor cells can inhibit their migration and invasion, key steps in metastasis.[3] Furthermore, by detaching anchorage-dependent cells from the ECM, the peptide can induce a form of programmed cell death known as anoikis.

-

Targeted Drug Delivery : The high affinity and specificity of cyclo(RGDfC) for integrins overexpressed on cancer cells make it an excellent targeting ligand.[1] It can be conjugated to nanoparticles, liposomes, or cytotoxic drugs to achieve higher concentrations of therapeutic agents at the tumor site, thereby enhancing efficacy and reducing systemic toxicity.[1][3]

-

Modulation of Stem Cells : In the context of embryonic stem cells (ESCs), cyclo(RGDfC) has been shown to down-regulate the transcription factors for pluripotency (Oct 4, Sox 2, and Nanog) and inhibit the tumorigenic potential of these cells in vivo.[7][8]

Quantitative Data: Binding Affinity

The potency of cyclo(RGDfC) and related peptides is quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the peptide required to inhibit 50% of the specific binding of a natural ligand to its receptor.

| Compound | Target Integrin | Cell Line / System | IC50 Value | Reference |

| cyclo(RGDfC) | αvβ3 | Primary Mouse Podocytes | 60 nM | [9] |

| cyclo(RGDfC) | αvβ3 | U87-MG (Human Glioblastoma) | 150 nM | [9] |

| cyclo(RGDfK) | αvβ3 | Purified Receptor | 0.94 nM | [10] |

| Cilengitide | αvβ3 / αvβ5 | Purified Receptors | - | [11] |

| cyclo(RGDfV) Peptidomimetics | α5β1 | Purified Receptor | 25.7 nM - >10 µM | [12] |

Note: Data for related peptides are included for comparative context.

Key Experimental Methodologies

Characterizing the mechanism of action of cyclo(RGDfC) involves several key in vitro and in vivo assays.

Integrin Binding Affinity Assay (Competitive ELISA)

This assay quantifies the ability of cyclo(RGDfC) to compete with a natural ligand for binding to a purified integrin receptor.

Protocol:

-

Plate Coating : Coat 96-well microtiter plates with purified integrin αvβ3 (e.g., 1 µg/mL) overnight at 4°C.[13]

-

Blocking : Wash the plates and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in Tris-buffered saline) for 1-2 hours at room temperature.[13]

-

Competitive Binding : Add a constant concentration of a biotinylated natural ligand (e.g., biotinylated vitronectin) mixed with serial dilutions of the inhibitor, cyclo(RGDfC).

-

Incubation : Incubate the plate for 2-3 hours at room temperature to allow for competitive binding to reach equilibrium.[13]

-

Detection : Wash the plates to remove unbound reagents. Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour.[13]

-

Signal Development : After another wash, add an HRP substrate (e.g., TMB). Stop the reaction with an acid solution.

-

Data Analysis : Measure the absorbance at 450 nm.[13] The signal is inversely proportional to the binding of the inhibitor. Plot the absorbance against the inhibitor concentration to calculate the IC50 value.

Cell Adhesion Assay

This assay measures the ability of cyclo(RGDfC) to inhibit cell attachment to an ECM-coated surface.

Protocol:

-

Plate Coating : Coat 96-well plates with an ECM protein like fibronectin or vitronectin (e.g., 5-10 µg/mL) and incubate overnight at 4°C. Block with 1% BSA.[14][15]

-

Cell Preparation : Culture cells of interest (e.g., HUVECs or U87-MG cells) and detach them using a non-enzymatic solution or trypsin-EDTA. Wash and resuspend the cells in serum-free media.[14]

-

Inhibition : Pre-incubate the suspended cells with various concentrations of cyclo(RGDfC) for 20-30 minutes at 37°C.[15]

-

Seeding : Add the cell-inhibitor mixture to the ECM-coated wells and incubate for 1-2 hours at 37°C to allow for adhesion.[14][16]

-

Washing : Gently wash the wells with PBS to remove non-adherent cells.

-

Quantification : Fix the remaining adherent cells with a fixative (e.g., glutaraldehyde) and stain with a dye such as crystal violet.[17]

-

Data Analysis : Solubilize the dye and measure the absorbance at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of adherent cells.

In Vivo Anti-Angiogenesis Model

Animal models are used to confirm the anti-angiogenic and anti-tumor effects of cyclo(RGDfC) in a physiological setting.

Protocol:

-

Tumor Inoculation : Subcutaneously inject human tumor cells (e.g., DLD-1 human colon cancer) into immunocompromised mice (e.g., nude or SCID mice).[6]

-

Treatment : Once tumors reach a palpable size, begin systemic administration of cyclo(RGDfC) or a vehicle control, typically via intravenous or intraperitoneal injection, on a predetermined schedule.

-

Tumor Monitoring : Measure tumor volume regularly using calipers throughout the study period.

-

Endpoint Analysis : At the end of the study, excise the tumors. A portion of the tumor can be fixed in formalin and embedded in paraffin for histological analysis.

-

Microvessel Density (MVD) Analysis : Perform immunohistochemistry on tumor sections using an endothelial cell marker (e.g., CD31). Quantify the number of stained microvessels per unit area to determine the MVD. A significant decrease in MVD in the treated group compared to the control indicates anti-angiogenic activity.[6]

Conclusion

Cyclo(Arg-Gly-Asp-D-Phe-Cys) is a potent and selective antagonist of αvβ3 integrin. Its mechanism of action is centered on the competitive inhibition of integrin-ECM interactions, which leads to the disruption of critical downstream signaling pathways controlling cell survival, proliferation, and migration. These molecular events manifest as powerful anti-angiogenic and anti-tumor effects, making cyclo(RGDfC) and related peptides valuable tools in cancer research and promising candidates for targeted cancer therapy and diagnostics. The experimental protocols detailed herein provide a framework for the continued investigation and development of this important class of molecules.

References

- 1. Purchase Directly from Cyclo(-Arg-Gly-Asp-D-Phe-Cys) | China Cyclo(-Arg-Gly-Asp-D-Phe-Cys) Supplies [liwei-peptide.com]

- 2. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RGD-based self-assembling nanodrugs for improved tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. intavispeptides.com [intavispeptides.com]

- 5. researchgate.net [researchgate.net]

- 6. A novel synthetic Arg-Gly-Asp-containing peptide cyclo(-RGDf==V-) is the potent inhibitor of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Kidney podocytes as specific targets for cyclo(RGDfC)-modified nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. mdpi.com [mdpi.com]

- 12. Insights into the Binding of Cyclic RGD Peptidomimetics to α5β1 Integrin by using Live‐Cell NMR And Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. RGD-independent Cell Adhesion via a Tissue Transglutaminase-Fibronectin Matrix Promotes Fibronectin Fibril Deposition and Requires Syndecan-4/2 and α5β1 Integrin Co-signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ISOLATION OF INTEGRIN-BASED ADHESION COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to c(RGDfC) Integrin Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic pentapeptide c(RGDfC) is a well-characterized synthetic ligand for a subset of the integrin family of cell adhesion receptors. Its core recognition motif, Arginine-Glycine-Aspartic acid (RGD), mimics the binding site of extracellular matrix (ECM) proteins like fibronectin and vitronectin. The cyclization and the inclusion of Phenylalanine (f) and Cysteine (C) residues confer conformational rigidity and specific chemical properties that dictate its binding affinity and selectivity towards different integrin subtypes. This guide provides a comprehensive overview of the binding characteristics of c(RGDfC), detailed experimental protocols for its study, and a visualization of the associated signaling pathways.

Data Presentation: Quantitative Binding Affinity of RGD Peptides

The binding affinity of c(RGDfC) and related cyclic RGD peptides is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit 50% of the binding of a natural ligand or a labeled probe to the integrin. The following tables summarize the IC50 values for c(RGDfC) and other relevant cyclic RGD peptides against key integrin subtypes.

| Peptide | Integrin αvβ3 IC50 (nM) | Integrin αvβ5 IC50 (nM) | Integrin α5β1 IC50 (nM) | Reference |

| c(RGDfC) | ~6 | 250-503 | 141-236 | [1] |

| c(RGDfV) | ~1.5 | - | - | [1] |

| c(RGDfK) | ~2.5 | - | - | [1] |

| c(RGDyK) | ~4 | - | - | [1] |

| Cilengitide (c(RGDf(NMe)V)) | 0.54 | 8 | 15.4 | [1] |

Note: IC50 values can vary between different studies and assay conditions. The data presented here are representative values for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of c(RGDfC) integrin binding. Below are protocols for two key experiments: a solid-phase competitive binding assay and a cell adhesion assay.

Solid-Phase Competitive Binding Assay

This assay determines the ability of a test compound, such as c(RGDfC), to compete with a labeled ligand for binding to a purified and immobilized integrin receptor.

Materials:

-

High-binding 96-well microtiter plates

-

Purified integrin αvβ3, αvβ5, or α5β1

-

Coating buffer (e.g., 15 mM Na2CO3, 35 mM NaHCO3, pH 9.6)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Assay buffer (e.g., Tris-buffered saline with 1 mM MnCl2)

-

Biotinylated vitronectin or fibronectin (as the labeled ligand)

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

HRP substrate (e.g., TMB)

-

Stop solution (e.g., 1 M H2SO4)

-

c(RGDfC) and other test peptides

-

Plate reader

Procedure:

-

Coating: Coat the wells of a 96-well plate with the purified integrin solution in coating buffer overnight at 4°C.

-

Washing: Wash the wells three times with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Blocking: Block non-specific binding sites by incubating the wells with blocking buffer for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Competition: Add a fixed concentration of the biotinylated ligand to each well, along with varying concentrations of the c(RGDfC) or other competitor peptides. Incubate for 2-3 hours at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Substrate Addition: Add the HRP substrate and incubate until a color change is observed.

-

Stopping the Reaction: Add the stop solution.

-

Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Plot the absorbance against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Adhesion Assay

This assay measures the ability of c(RGDfC) to inhibit the attachment of cells to a substrate coated with an ECM protein.

Materials:

-

Tissue culture plates (96-well)

-

ECM protein solution (e.g., fibronectin or vitronectin)

-

Cells expressing the integrin of interest (e.g., U87MG human glioma cells for αvβ3)

-

Serum-free cell culture medium

-

c(RGDfC) peptide

-

Calcein AM or other cell viability dye

-

Fluorescence plate reader

Procedure:

-

Coating: Coat the wells of a 96-well plate with the ECM protein solution and incubate for at least 1 hour at 37°C or overnight at 4°C.

-

Blocking: Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C.

-

Cell Preparation: Harvest the cells and resuspend them in serum-free medium.

-

Inhibition: Pre-incubate the cells with varying concentrations of c(RGDfC) for 15-30 minutes at 37°C.

-

Seeding: Add the cell suspension to the coated wells and incubate for 1-2 hours at 37°C to allow for cell adhesion.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Staining: Add a solution of Calcein AM to the wells and incubate for 30-60 minutes at 37°C.

-

Measurement: Read the fluorescence intensity using a fluorescence plate reader.

-

Data Analysis: The fluorescence intensity is proportional to the number of adherent cells. Calculate the percentage of inhibition for each c(RGDfC) concentration and determine the IC50 value.

Mandatory Visualizations

Experimental Workflow: Solid-Phase Competitive Binding Assay

Caption: Workflow of a solid-phase competitive binding assay.

Experimental Workflow: Cell Adhesion Assay

Caption: Workflow of a cell adhesion assay.

Signaling Pathway: Integrin-Mediated Signaling upon RGD Binding

Caption: Simplified integrin-mediated signaling pathway upon RGD binding.

Conclusion

The cyclic peptide c(RGDfC) serves as a valuable tool for studying integrin biology and as a foundation for the development of targeted therapeutics and diagnostic agents. Its preferential binding to certain integrin subtypes, particularly αvβ3, has been extensively documented. The provided quantitative data, detailed experimental protocols, and visual representations of workflows and signaling pathways offer a comprehensive resource for researchers in the field. Understanding the nuances of its binding affinity and selectivity is paramount for the successful application of c(RGDfC) and its derivatives in both basic research and clinical settings. The interaction between RGD peptides and integrins can trigger a cascade of intracellular signaling events that regulate crucial cellular functions such as survival, proliferation, and migration[2]. Key signaling molecules involved in this pathway include focal adhesion kinase (FAK), mitogen-activated protein kinases (MAPKs), and phosphatidylinositol 3-kinase (PI3K)[2][3].

References

- 1. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Possible involvement of integrin-mediated signalling in oocyte activation: evidence that a cyclic RGD-containing peptide can stimulate protein kinase C and cortical granule exocytosis in mouse oocytes - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of c(RGDfC) Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic pentapeptide c(RGDfC), with the sequence Cyclo(-Arg-Gly-Asp-D-Phe-Cys), is a synthetic peptidomimetic that has garnered significant attention in the fields of molecular biology, pharmacology, and materials science.[1] Its core structural feature, the Arg-Gly-Asp (RGD) motif, is a well-established recognition sequence for a class of cell surface receptors known as integrins.[2] Integrins are heterodimeric transmembrane proteins that mediate cell-extracellular matrix (ECM) and cell-cell interactions, playing crucial roles in a myriad of physiological and pathological processes, including cell adhesion, migration, proliferation, and angiogenesis.[2][3]

The cyclization of the RGD sequence, along with the inclusion of a D-amino acid (D-Phe), imparts conformational rigidity and increased stability against proteolysis compared to its linear counterparts.[4] The cysteine residue provides a versatile thiol group for conjugation to other molecules, such as imaging agents or therapeutic compounds.[5] This technical guide provides an in-depth analysis of the structural features of c(RGDfC), its interaction with integrins, and the experimental methodologies employed for its characterization.

Structural Properties of c(RGDfC)

The structural conformation of cyclic RGD peptides is a key determinant of their binding affinity and selectivity for different integrin subtypes. While a specific high-resolution crystal structure or a complete set of NMR assignments for the c(RGDfC) peptide is not publicly available, extensive research on structurally similar cyclic RGD pentapeptides provides significant insights into its likely conformation.

Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics (MD) simulations are powerful tools to elucidate the solution conformation of these peptides.[4][6] These studies on related cyclic RGD peptides reveal a propensity to adopt a β-turn conformation, which positions the Arg and Asp side chains in a specific spatial orientation optimal for integrin binding.[7] The distance between the Cβ atoms of the Arg and Asp residues is a critical parameter for receptor recognition.[7]

Integrin Binding and Selectivity

The c(RGDfC) peptide exhibits a high affinity for several integrin subtypes, with a notable preference for αvβ3.[8] The binding interaction is primarily mediated by the RGD motif, where the guanidinium group of arginine and the carboxylate group of aspartate form key electrostatic interactions with the integrin binding pocket.[4]

Quantitative Binding Affinity

The inhibitory activity of c(RGDfC) against various integrin subtypes has been quantified using competitive binding assays. The half-maximal inhibitory concentration (IC50) values provide a measure of the peptide's potency in displacing a natural ligand from its receptor.

| Integrin Subtype | IC50 (nM) |

| αvβ3 | 1.5 - 6 |

| αvβ5 | 250 - 503 |

| αvβ6 | 49 - 75 |

| α5β1 | 141 - 236 |

| αIIbβ3 | >10,000 |

| Table 1: IC50 values for c(RGDfC) against various human integrin subtypes. Data extracted from a comprehensive evaluation of RGD-binding integrin ligands.[9] |

Signaling Pathways

The binding of c(RGDfC) to integrins can trigger intracellular signaling cascades that influence cellular behavior. While the precise downstream signaling pathways activated by c(RGDfC) are cell-type dependent, the general mechanism of integrin-mediated signaling is well-understood. Upon ligand binding, integrins cluster on the cell surface and recruit a variety of signaling and adaptor proteins to their cytoplasmic tails, forming focal adhesions. This initiates a cascade of phosphorylation events, leading to the activation of key signaling nodes such as Focal Adhesion Kinase (FAK) and Src family kinases. These, in turn, can activate downstream pathways including the Ras/MAPK and PI3K/Akt pathways, which regulate cell survival, proliferation, and migration.

Integrin-mediated signaling cascade initiated by c(RGDfC) binding.

Experimental Protocols

The structural and functional characterization of c(RGDfC) relies on a suite of biophysical and cell-based assays. Below are detailed, representative protocols for key experiments.

Solid-Phase Peptide Synthesis (SPPS) of c(RGDfC)

This protocol outlines a general procedure for the manual solid-phase synthesis of c(RGDfC) using Fmoc chemistry.

Materials:

-

Fmoc-Cys(Trt)-Wang resin

-

Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH)

-

Coupling reagents: HBTU, HOBt, or HATU

-

Activator base: N,N-Diisopropylethylamine (DIPEA)

-

Fmoc deprotection solution: 20% piperidine in DMF

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

-

Cyclization agent: e.g., Thallium(III) trifluoroacetate or iodine

Procedure:

-

Resin Swelling: Swell the Fmoc-Cys(Trt)-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-amino acid (3 eq.) with a coupling reagent (e.g., HBTU, 3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Monitor the coupling reaction using a Kaiser test. Repeat the coupling if necessary.

-

Wash the resin with DMF and DCM.

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence (Phe, Asp, Gly, Arg).

-

Cleavage from Resin: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail for 2-3 hours.

-

Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

-

Cyclization:

-

Dissolve the linear peptide in a suitable solvent (e.g., DMF).

-

Add the cyclization agent and stir the reaction mixture until cyclization is complete (monitor by HPLC).

-

-

Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Workflow for Solid-Phase Peptide Synthesis of c(RGDfC).

NMR Spectroscopy for Conformational Analysis

This protocol describes a general approach for the conformational analysis of a cyclic peptide like c(RGDfC) in solution using NMR spectroscopy.

Materials:

-

Lyophilized c(RGDfC) peptide

-

Deuterated solvent (e.g., DMSO-d6 or H2O/D2O 9:1)

-

NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe

Procedure:

-

Sample Preparation: Dissolve the c(RGDfC) peptide in the chosen deuterated solvent to a final concentration of 1-5 mM.

-

1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and spectral dispersion.

-

2D NMR Experiments:

-

TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify the spin systems of the individual amino acid residues.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a NOESY or ROESY spectrum to identify through-space proximities between protons (< 5 Å). These are crucial for determining the three-dimensional structure.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to correlate directly bonded protons and carbons, aiding in resonance assignment.

-

¹H-¹⁵N HSQC: If isotopic labeling is used, an HSQC correlating amide protons and nitrogens provides information on the backbone.

-

-

Resonance Assignment: Use the combination of TOCSY and NOESY/ROESY spectra to assign all proton resonances to their respective amino acid residues in the peptide sequence. The HSQC spectra will aid in assigning carbon and nitrogen resonances.

-

Structural Calculations:

-

Distance Restraints: Convert the NOE/ROE cross-peak intensities into upper distance limits between protons.

-

Torsional Angle Restraints: Measure ³J(HN,Hα) coupling constants from high-resolution 1D or 2D spectra to derive dihedral angle restraints for the peptide backbone using the Karplus equation.

-

Structure Calculation: Use a molecular modeling program (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that are consistent with the experimental restraints.

-

-

Structure Validation: Analyze the resulting family of structures for their agreement with the experimental data and for their stereochemical quality.

Molecular Dynamics (MD) Simulations

MD simulations can provide insights into the dynamic behavior and conformational landscape of c(RGDfC) in a simulated physiological environment.

Software:

-

Molecular dynamics simulation package (e.g., GROMACS, AMBER, NAMD)

-

Force field suitable for peptides (e.g., CHARMM, AMBER, OPLS)

-

Molecular visualization software (e.g., VMD, PyMOL)

Procedure:

-

System Setup:

-

Generate an initial 3D structure of c(RGDfC). This can be an extended conformation or a model based on NMR data of homologous peptides.

-

Place the peptide in a simulation box of appropriate dimensions.

-

Solvate the system with a chosen water model (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Energy Minimization: Perform energy minimization to relax the system and remove any steric clashes.

-

Equilibration:

-

Perform a short simulation with position restraints on the peptide heavy atoms to allow the solvent to equilibrate around the peptide (NVT ensemble).

-

Perform a subsequent equilibration run to adjust the system pressure (NPT ensemble).

-

-

Production Run: Run the production MD simulation for a sufficient length of time (typically hundreds of nanoseconds to microseconds) to sample the conformational space of the peptide.

-

Trajectory Analysis:

-

Analyze the trajectory for structural stability (RMSD, RMSF).

-

Investigate conformational changes, hydrogen bonding patterns, and the distribution of dihedral angles.

-

Cluster the trajectory to identify the most populated conformations.

-

Conclusion

The c(RGDfC) peptide represents a well-characterized and versatile tool for targeting integrin-expressing cells. Its rigidified cyclic structure confers high affinity and selectivity, particularly for the αvβ3 integrin, making it a valuable candidate for the development of targeted diagnostics and therapeutics. The experimental protocols outlined in this guide provide a framework for the synthesis and detailed structural analysis of c(RGDfC) and related cyclic peptides, enabling further exploration of their structure-activity relationships and optimization for specific biomedical applications. While a high-resolution structure of c(RGDfC) itself is not yet in the public domain, the wealth of data on similar cyclic RGD peptides provides a strong foundation for understanding its conformational behavior and interaction with its biological targets.

References

- 1. researchgate.net [researchgate.net]

- 2. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Immobilizing c(RGDfc) on the surface of metal-phenolic networks by thiol-click reaction for accelerating osteointegration of implant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective recognition of cyclic RGD peptides of NMR defined conformation by alpha IIb beta 3, alpha V beta 3, and alpha 5 beta 1 integrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Functions of cyclo(Arg-Gly-Asp-D-Phe-Cys)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclic pentapeptide cyclo(Arg-Gly-Asp-D-Phe-Cys), abbreviated as c(RGDfC), is a synthetic ligand designed to target integrin receptors with high affinity and specificity. Integrins are a class of transmembrane adhesion molecules pivotal to cell-matrix and cell-cell interactions, playing a central role in cell signaling, migration, proliferation, and survival. The Arg-Gly-Asp (RGD) tripeptide sequence is a canonical recognition motif found in various extracellular matrix (ECM) proteins, making it a key target for modulating integrin activity. By mimicking the natural ligands of integrins, c(RGDfC) acts as a potent competitive antagonist, particularly for the αvβ3 integrin, which is significantly overexpressed in angiogenic vasculature and on the surface of various tumor cells.[1][2][3] This upregulation in pathological conditions, contrasted with its minimal presence in quiescent vessels and healthy tissues, positions αvβ3 as a prime target for therapeutic and diagnostic applications.[4][5] The cyclic structure of c(RGDfC) confers enhanced enzymatic stability and conformational rigidity, leading to improved receptor binding affinity and selectivity over its linear counterparts.[6] This guide provides an in-depth overview of the biological functions of c(RGDfC), its mechanism of action, quantitative binding data, relevant experimental protocols, and the signaling pathways it modulates.

Core Mechanism of Action

The primary biological function of c(RGDfC) stems from its activity as a competitive antagonist of integrin receptors. The peptide's conformation allows the RGD motif to fit precisely into the ligand-binding pocket of specific integrin heterodimers, most notably αvβ3.[2][3] This binding event physically obstructs the natural ECM proteins (e.g., vitronectin, fibronectin) from accessing the receptor.

The downstream consequences of this inhibition are significant:

-

Disruption of Cell Adhesion: By blocking integrin-ECM interactions, the peptide prevents the stable cell adhesion required for cell survival, migration, and invasion. In cancer biology, this translates to the inhibition of tumor invasion and metastasis.

-

Induction of Apoptosis (Anoikis): Anchorage-dependent cells, including endothelial and many tumor cells, require integrin-mediated adhesion to the ECM for survival signals. By disrupting this "survival signal," c(RGDfC) can induce a specific form of programmed cell death known as anoikis.

-

Inhibition of Angiogenesis: The formation of new blood vessels, a process critical for tumor growth, is highly dependent on the activation of αvβ3 integrin on endothelial cells.[7] c(RGDfC) effectively halts this process by preventing endothelial cell migration and proliferation.[6]

-

Targeted Delivery: The cysteine residue in the peptide provides a reactive thiol group, which is ideal for conjugation to other molecules without significantly compromising its binding affinity. This has enabled its widespread use as a targeting ligand to deliver drugs, nanoparticles, and imaging agents specifically to integrin-expressing tissues.[1]

Quantitative Data: Integrin Binding Affinity

The binding affinity of cyclic RGD peptides is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit 50% of the binding of a natural ligand to the integrin. While direct IC50 values for the cysteine-containing variant c(RGDfC) are less frequently published, the data for closely related and extensively studied analogs like c(RGDfK) and c(RGDfV) provide a strong and representative benchmark for its activity. The substitution at this position generally has a minimal impact on the core binding affinity for αvβ3.[4]

| Peptide | Integrin Target | IC50 (nM) | Assay Type | Reference Ligand |

| c(RGDfV) | αvβ3 | 1.5 - 44 | Solid-Phase Competitive Binding Assay | Biotinylated Vitronectin |

| αvβ5 | 250 - 503 | Solid-Phase Competitive Binding Assay | Biotinylated Vitronectin | |

| α5β1 | 141 - 236 | Solid-Phase Competitive Binding Assay | Biotinylated Fibronectin | |

| c(RGDfK) | αvβ3 | 0.94 - 38.5 | Solid-Phase / Cell-Based Binding Assays | 125I-Echistatin |

| αvβ5 | 182 | Solid-Phase Competitive Binding Assay | Biotinylated Vitronectin | |

| α5β1 | >10,000 | Solid-Phase Competitive Binding Assay | Biotinylated Fibronectin | |

| c(RGDfC) | αvβ3 | ~1.5 - 6 (est.) | Solid-Phase Competitive Binding Assay | Biotinylated Vitronectin |

Table 1: Comparative summary of the in vitro binding affinities (IC50) of cyclic RGD peptides for various integrin subtypes. Data for c(RGDfV) and c(RGDfK) are from published studies.[8][9][10][11][12] The estimated range for c(RGDfC) is based on the finding that it falls within the affinity order of c(RGDfV) < c(RGDfK) < c(RGDyK) < c(RGDfC) for αvβ3 binding.[10]

Signaling Pathways Modulated by c(RGDfC)

Binding of ECM ligands to integrins triggers the clustering of these receptors on the cell surface, leading to the formation of focal adhesions. This initiates a cascade of intracellular signaling events. c(RGDfC) prevents these initial steps, leading to the inhibition of major downstream pathways critical for cell growth and survival.

References

- 1. [PDF] Application of RGD-containing peptides as imaging probes for alphavbeta3 expression. | Semantic Scholar [semanticscholar.org]

- 2. Cyclo(-Arg-Gly-Asp-D-Phe-Cys) peptide [novoprolabs.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Cyclo | -RGDfK | αvβ3 inhibitor | Anti-tumor | TargetMol [targetmol.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cyclic RGD and isoDGR Integrin Ligands Containing cis-2-amino-1-cyclopentanecarboxylic (cis-β-ACPC) Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: c(RGDfC) as a Tool for Studying Integrin Signaling

Audience: Researchers, scientists, and drug development professionals.

Introduction

Integrins are a family of heterodimeric transmembrane receptors, composed of α and β subunits, that mediate cell-matrix and cell-cell adhesion.[1] They are crucial signaling molecules that facilitate bidirectional communication across the plasma membrane, influencing cell proliferation, survival, differentiation, and migration.[1][2] A key recognition motif for many integrins, particularly subtypes like αvβ3, αvβ5, and α5β1, is the tripeptide sequence Arginine-Glycine-Aspartic acid (RGD) found in extracellular matrix (ECM) proteins like fibronectin and vitronectin.[3][4]

The cyclic pentapeptide cyclo-(Arg-Gly-Asp-D-Phe-Cys) , abbreviated as c(RGDfC) , is a synthetic antagonist designed to mimic this natural binding motif. Its constrained cyclic structure provides higher stability and binding affinity compared to linear RGD peptides.[5][6] The inclusion of a D-isoform of Phenylalanine (f) enhances proteolytic resistance, while the Cysteine (C) residue provides a reactive thiol (-SH) group, making c(RGDfC) a versatile tool for various experimental applications, including surface immobilization and conjugation to other molecules.[5]

These application notes provide an overview of how c(RGDfC) can be used as a competitive inhibitor to probe integrin function and detail protocols for key in vitro assays.

Applications of c(RGDfC) in Integrin Research

-

Competitive Inhibition of Cell Adhesion: c(RGDfC) can be used in soluble form to competitively block the binding of cells to RGD-containing ECM proteins, thereby inhibiting cell adhesion to substrates. This is fundamental for studying the role of specific RGD-binding integrins in cell attachment.

-

Modulation of Cell Migration and Invasion: By blocking integrin-ECM interactions, c(RGDfC) can inhibit cell migration and invasion, processes critical in development, wound healing, and cancer metastasis.[7][8]

-

Probing Integrin Signaling Pathways: Integrin engagement with the ECM initiates "outside-in" signaling cascades, often involving the activation of Focal Adhesion Kinase (FAK) and Src family kinases.[7] c(RGDfC) can be used to block this initial binding step, allowing researchers to study the downstream consequences on signaling pathways that regulate cell survival and proliferation.[1][7]

-

Targeted Drug Delivery and Imaging: The Cysteine residue in c(RGDfC) allows for its conjugation to nanoparticles, cytotoxic drugs, or imaging agents.[5] Since many tumor and endothelial cells in the tumor vasculature overexpress αvβ3 integrin, c(RGDfC)-conjugates can be used to specifically target these cells.[3][9]

Data Presentation: Integrin Binding Affinity of Cyclic RGD Peptides

The binding affinity of c(RGDfC) and related peptides is often determined through competitive binding assays, with results expressed as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher binding affinity.

| Peptide | Integrin Subtype | IC50 (nM) | Reference |

| c(RGDfC) | αvβ3 | 1.5 - 6 | [10] |

| αvβ5 | 250 - 503 | [10] | |

| α5β1 | 141 - 236 | [10] | |

| c(RGDfV) | αvβ3 | < 1.5 | [10] |

| c(RGDfK) | αvβ3 | ~ 2.3 | [10] |

| Cilengitide | αvβ3 | ~ 0.54 | [10] |

| αvβ5 | ~ 8 | [10] | |

| α5β1 | ~ 15.4 | [10] |

Note: IC50 values can be highly variable depending on the specific experimental protocol, cell lines, and competing ligands used.[10][11]

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Integrin signaling pathway and its inhibition by c(RGDfC).

References

- 1. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigating the Interaction of Cyclic RGD Peptidomimetics with αVβ6 Integrin by Biochemical and Molecular Docking Studies [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. RGD-independent Cell Adhesion via a Tissue Transglutaminase-Fibronectin Matrix Promotes Fibronectin Fibril Deposition and Requires Syndecan-4/2 and α5β1 Integrin Co-signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immobilizing c(RGDfc) on the surface of metal-phenolic networks by thiol-click reaction for accelerating osteointegration of implant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A small-molecule RGD-integrin antagonist inhibits cell adhesion, cell migration and induces anoikis in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The relationship between the cyclic-RGDfK ligand and αvβ3 integrin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: c(RGDfC) in Targeted Drug Delivery

Audience: Researchers, scientists, and drug development professionals.

Introduction The tripeptide motif Arginine-Glycine-Aspartic acid (RGD) is a critical recognition sequence for integrin receptors, which are transmembrane proteins vital for cell adhesion, signaling, and survival.[1] Certain integrins, particularly αvβ3 and αvβ5, are overexpressed on the surface of various tumor cells and angiogenic endothelial cells, while having limited expression in healthy tissues.[2][3] This differential expression makes them prime targets for cancer-specific therapies.[1]

Cyclic RGD peptides, such as cyclo(Arg-Gly-Asp-D-Phe-Cys) or c(RGDfC), offer significant advantages over their linear counterparts, including enhanced stability against proteolysis and higher binding affinity due to conformational rigidity.[4][5] The cysteine residue in c(RGDfC) provides a convenient thiol group for straightforward conjugation to various drug delivery systems, including liposomes, nanoparticles, and micelles.[6][7] These c(RGDfC)-functionalized nanocarriers can selectively bind to integrin-expressing cancer cells, leading to enhanced cellular uptake and targeted delivery of therapeutic or imaging agents, thereby increasing efficacy and reducing systemic toxicity.[4][8]

Principle of Action: Integrin-Mediated Endocytosis

The primary mechanism for the cellular uptake of c(RGDfC)-functionalized drug delivery systems is integrin-mediated endocytosis. The c(RGDfC) ligand on the nanocarrier surface binds with high affinity to αvβ3/αvβ5 integrins on the target cell membrane.[7] This binding event induces integrin clustering and triggers the formation of clathrin-coated pits.[9][10] The cell membrane then invaginates to form an endosome, engulfing the nanocarrier. Once inside the cell, the endosome may acidify, often triggering the release of the encapsulated drug payload into the cytoplasm, where it can exert its therapeutic effect.[4] This targeted uptake mechanism significantly increases the intracellular concentration of the drug in tumor cells compared to non-targeted formulations.[7]

Caption: Workflow of c(RGDfC)-mediated targeted drug delivery via integrin endocytosis.

Quantitative Data Summary

The modification of nanocarriers with c(RGDfC) has consistently demonstrated enhanced performance in preclinical studies. The following tables summarize key quantitative data from various reports.

Table 1: In Vitro Cellular Uptake Enhancement in Integrin-Positive Cancer Cells

| Cell Line | Nanocarrier System | c(RGDfC)-Targeted Uptake | Non-Targeted Uptake | Fold Increase | Reference |

|---|---|---|---|---|---|

| HCT116 | Coumarin-6 Liposomes | High Fluorescence | Low Fluorescence | Significant | [8] |

| U87MG | Doxorubicin Liposomes | High Cell Uptake | Low Cell Uptake | Significant | [7] |

| 4T1 | Coumarin-6 NLCs | High Accumulation | Low Accumulation | Significant | [11][12] |

| B16F10 | DNA Nanoparticles | High Uptake | Low Uptake | ~2-fold |[13] |

Table 2: In Vivo Tumor Accumulation & Biodistribution in Xenograft Models

| Tumor Model | Nanocarrier System | Time Point | Tumor Accumulation (%ID/g) | Key Comparison | Reference |

|---|---|---|---|---|---|

| U-87 MG | 111In-DOTA-EB-cRGDfK | 24 h | 27.1 ± 2.7 | T/M Ratio: 22.85 | [14] |

| HCT116 | DiR-loaded Liposomes | 24 h | 0.87x109 (Targeted) vs 0.18x109 (Non-targeted) | 4.8-fold higher in tumor | [8] |

| U87MG | 64Cu-DOTA-E{E[c(RGDfK)]2}2 | 30 min | 9.93 ± 1.05 | High and specific uptake | [15] |

| Bcap37 | 125I-cRGD-USPIO | - | High Tumor Uptake | Long circulation half-life |[5] |

Table 3: Physicochemical Properties of c(RGDfC)-Modified Nanocarriers

| Nanocarrier Type | Drug/Payload | Average Size (nm) | Encapsulation Efficiency (%) | Reference |

|---|---|---|---|---|

| Liposomes | Apatinib | ~110 | >90% | [8] |

| Liposomes | Doxorubicin | ~95 | >98% | [7] |

| Nanostructured Lipid Carriers (NLC) | Gambogic Acid | ~20 | >85% | [11] |

| Sterically Stabilized Liposomes | 5-Fluorouracil | ~105 | ~10.5% |[16] |

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of c(RGDfC) Peptide

This protocol describes a general method for synthesizing c(RGDfC) using Fmoc solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-Cys(Trt)-Wang resin

-

Fmoc-protected amino acids (Fmoc-D-Phe-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH)

-

Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (Dimethylformamide), DCM (Dichloromethane)

-

Deprotection solution: 20% piperidine in DMF

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Cyclization agent: HBTU/HOBt or similar

-

Purification: Reversed-phase HPLC system with a C18 column

Methodology:

-

Resin Swelling: Swell the Fmoc-Cys(Trt)-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Sequentially couple the amino acids in the order: Fmoc-D-Phe-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, and Fmoc-Arg(Pbf)-OH. For each coupling step:

-

Dissolve the Fmoc-amino acid (3 eq), HATU (3 eq), and DIPEA (6 eq) in DMF.

-

Add the solution to the resin and shake for 2 hours at room temperature.

-

Wash the resin with DMF and DCM. Confirm complete coupling with a ninhydrin test.

-

Perform Fmoc deprotection as in step 2 before coupling the next amino acid.

-

-

Linear Peptide Cleavage: After the final amino acid is coupled and the N-terminal Fmoc group is removed, cleave the linear peptide from the resin using the cleavage cocktail for 2-3 hours.

-

Peptide Precipitation: Precipitate the crude linear peptide in cold diethyl ether, centrifuge, and dry the pellet.

-

Cyclization:

-

Dissolve the linear peptide in a large volume of DMF to ensure high dilution conditions (to prevent dimerization).

-

Add a cyclization agent like HBTU/HOBt and DIPEA and stir overnight.

-

-

Purification: Purify the crude cyclic peptide using preparative RP-HPLC.

-

Characterization: Confirm the identity and purity of the final c(RGDfC) product using mass spectrometry (MS) and analytical HPLC.[17][18]

Protocol 2: Conjugation of c(RGDfC) to Liposomes via Thiol-Maleimide Coupling

This protocol details the preparation of c(RGDfC)-targeted liposomes using a post-insertion method with a maleimide-functionalized lipid.

References

- 1. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improving Tumor Uptake and Excretion Kinetics of 99mTc-Labeled Cyclic Arginine-Glycine-Aspartic (RGD) Dimers with Triglycine Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RGD-based self-assembling nanodrugs for improved tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. intavispeptides.com [intavispeptides.com]

- 7. dovepress.com [dovepress.com]

- 8. dovepress.com [dovepress.com]

- 9. Clustering and Internalization of Integrin αvβ3 With a Tetrameric RGD-synthetic Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dimeric c(RGD) peptide conjugated nanostructured lipid carriers for efficient delivery of Gambogic acid to breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dimeric c(RGD) peptide conjugated nanostructured lipid carriers for efficient delivery of Gambogic acid to breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Liposomes modified with cyclic RGD peptide for tumor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Imaging with Radiolabeled c(RGDfC)

Audience: Researchers, scientists, and drug development professionals.

Introduction and Application Notes

The integrin αvβ3 is a transmembrane glycoprotein that plays a crucial role in tumor angiogenesis, growth, and metastasis.[1][2] It is generally expressed at low levels in mature endothelial and epithelial cells but is significantly overexpressed on activated endothelial cells of the tumor neovasculature and on various tumor cells.[2][3] This differential expression makes integrin αvβ3 an important biomarker and an attractive target for the development of diagnostic imaging agents and targeted cancer therapies.[2]

Peptides containing the arginine-glycine-aspartic (RGD) sequence are known to bind with high affinity and selectivity to integrin αvβ3.[4] Cyclic RGD peptides, such as cyclo(Arg-Gly-Asp-D-Phe-Cys) or c(RGDfC), have been developed to improve stability and binding affinity compared to their linear counterparts.[5] The cysteine residue in c(RGDfC) provides a reactive thiol group that is ideal for specific conjugation to chelators for radiolabeling or to other molecules.

Radiolabeling c(RGDfC) peptides with positron-emitting (e.g., ⁶⁴Cu, ⁶⁸Ga, ¹⁸F) or gamma-emitting (e.g., ¹¹¹In, ⁹⁹ᵐTc) radionuclides enables non-invasive in vivo imaging of integrin αvβ3 expression using Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT).[6][7][8] This molecular imaging technique allows for the visualization and quantification of tumor angiogenesis, aids in early tumor diagnosis, and can be used to monitor the effectiveness of anti-angiogenic therapies in a non-invasive manner.[1][9]

Quantitative Data Summary

The following table summarizes key quantitative data from preclinical studies involving various radiolabeled RGD peptides. While data for c(RGDfC) is limited in the literature, data from the closely related c(RGDfK) peptide, which shares the same targeting motif, is included to provide a comparative overview of performance.

| Radiotracer | Tumor Model | Tumor Uptake (%ID/g at Time) | Tumor/Muscle Ratio (at Time) | IC₅₀ (nM) | Reference(s) |

| ¹¹¹In-DOTA-EB-c(RGDfK) | U-87 MG | 27.1 ± 2.7 (24 h) | 22.85 (24 h) | 71.7 | [10][11][12] |

| ⁶⁴Cu-NOTA-(PEG)₂-c(RGDfK) | U-87 MG | ~4 (peak) | Not Reported | 444 ± 41 | [7] |

| ⁶⁴Cu-NOTA-PEG₄-SAA₄-c(RGDfK) | U-87 MG | ~4 (peak) | Not Reported | 288 ± 66 | [7] |

| ⁶⁴Cu-DOTA-E[c(RGDfK)]₂ (Dimer) | MDA-MB-435 | ~3-4 (1 h) | Not Reported | Not Reported | [6] |

| ¹⁸F-FPTA-RGD2 (Dimer) | U-87 MG | 5.1 ± 1.1 (1 h) | 7.3 ± 1.9 (1 h) | 144 ± 6.5 | [13] |

| [⁶⁸Ga]Ga-DFO-c(RGDyK) | U-87 MG | ~1.5 (1 h) | ~4 (1 h) | Not Reported | [14] |

%ID/g: Percentage of Injected Dose per gram of tissue. IC₅₀: Half-maximal inhibitory concentration, indicating binding affinity.

Experimental Protocols

This protocol describes a general method for conjugating a chelator to c(RGDfC) and subsequent radiolabeling. Here, a NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) chelator is used as an example for labeling with ⁶⁴Cu.

A. Conjugation of Chelator to c(RGDfC):

-

Peptide Preparation: Dissolve c(RGDfC) in a suitable buffer, such as 20% acetonitrile in water.

-

Chelator Activation: Use a maleimide-functionalized chelator (e.g., maleimide-NOTA) to react with the free thiol group on the cysteine residue of c(RGDfC).

-

Reaction: Mix the peptide and the activated chelator in a 1:1.2 molar ratio in a reaction buffer (e.g., 0.1 M ammonium bicarbonate, pH 7.5).

-

Incubation: Allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring.

-

Purification: Purify the resulting conjugate (e.g., NOTA-c(RGDfC)) using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the identity and purity of the conjugate by mass spectrometry and analytical HPLC.

B. ⁶⁴Cu Radiolabeling:

-

Reagents: Prepare a solution of the NOTA-c(RGDfC) conjugate (1 mg/mL) in a suitable buffer (e.g., 0.1 M sodium acetate, pH 4.5). Obtain ⁶⁴CuCl₂ in dilute HCl.

-

Reaction Mixture: To a sterile, metal-free microcentrifuge tube, add the NOTA-c(RGDfC) solution (e.g., 10 µL for 10 µg of peptide).

-

Add Radionuclide: Add the ⁶⁴CuCl₂ solution (e.g., 74 MBq) to the peptide solution. The final volume should be adjusted with the reaction buffer to ~300-500 µL.

-

Incubation: Incubate the reaction mixture at 37°C for 15-30 minutes with constant shaking.[7]

-

Quality Control:

-

Determine the radiochemical purity using radio-HPLC or instant thin-layer chromatography (ITLC). A successful labeling should yield >95% purity.

-

The final product should be passed through a sterile 0.22 µm filter before in vivo use.

-

This protocol describes the establishment of a human glioblastoma (U-87 MG) xenograft model in immunodeficient mice.

-

Cell Culture: Culture U-87 MG cells (or another cell line of interest) in appropriate media until they reach 80-90% confluency.

-

Cell Harvesting: Trypsinize the cells, wash with sterile phosphate-buffered saline (PBS), and resuspend in serum-free media or PBS at a concentration of 5-10 x 10⁷ cells/mL.

-

Animal Preparation: Use athymic nude mice (4-6 weeks old). Anesthetize the mouse using isoflurane or another appropriate anesthetic.

-

Implantation: Subcutaneously inject 100-200 µL of the cell suspension (containing 5-10 million cells) into the right flank or shoulder of the mouse.

-

Tumor Growth: Monitor the mice regularly for tumor growth. The tumors should reach a suitable size for imaging (e.g., 100-300 mm³) within 2-4 weeks.

-

Radiotracer Preparation: Prepare the radiolabeled c(RGDfC) tracer in sterile saline for injection. The typical injected dose for a mouse is 3.7-7.4 MBq (100-200 µCi).

-

Animal Preparation: Anesthetize a tumor-bearing mouse with isoflurane (2% for induction, 1-1.5% for maintenance). Place the mouse on the scanner bed with temperature monitoring to prevent hypothermia.

-

Tracer Administration: Administer the radiotracer via a tail vein injection.

-

Image Acquisition:

-

Dynamic Scan: For pharmacokinetic analysis, a dynamic scan can be performed for the first 30-60 minutes immediately following injection.[7]

-

Static Scans: Acquire static images at various time points post-injection (p.i.), such as 1, 2, 4, and 24 hours, to assess tracer biodistribution and tumor retention.[7]

-

-

Image Reconstruction and Analysis: Reconstruct the acquired data using appropriate algorithms (e.g., OSEM3D). Draw regions of interest (ROIs) over the tumor and other organs on the fused PET/CT or PET/MR images to quantify radioactivity concentration, typically expressed as %ID/g.

-

Euthanasia: At the final imaging time point, euthanize the mice by a humane method (e.g., CO₂ asphyxiation followed by cervical dislocation).

-

Tissue Harvesting: Immediately dissect the tumor, blood, and major organs (heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, etc.).

-

Sample Preparation: Blot the tissues dry, weigh them, and place them in pre-weighed gamma counter tubes.

-

Radioactivity Measurement: Measure the radioactivity in each sample using a calibrated gamma counter, along with standards prepared from a known fraction of the injected dose.

-

Data Calculation: Calculate the tracer uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).

-

Metabolic Stability (Optional): To assess in vivo stability, homogenize samples of tumor, kidney, and liver, and collect blood and urine. Analyze the samples using radio-HPLC to determine the percentage of intact radiotracer versus radiometabolites.[13]

This study is performed to confirm that the tumor uptake of the radiotracer is specific to the integrin αvβ3 target.[1]

-

Prepare Blocking Agent: Use a non-radiolabeled version of the RGD peptide (e.g., unlabeled c(RGDfK) or the conjugate itself) as the blocking agent.

-

Administration: In a separate cohort of tumor-bearing mice, co-inject a large excess (e.g., 10 mg/kg) of the blocking agent along with the radiotracer.[7][13]

-

Imaging and Biodistribution: Perform PET imaging and/or ex vivo biodistribution as described in Protocols 3 and 4.

-

Analysis: Compare the tumor uptake in the blocked group to the non-blocked group. A significant reduction in tumor uptake in the presence of the blocking agent confirms target-specific binding.[1]

Visualizations

Caption: Mechanism of c(RGDfC) targeting integrin αvβ3 on tumor cells, leading to internalization.

Caption: Workflow for preclinical evaluation of radiolabeled c(RGDfC) from synthesis to data analysis.

References

- 1. Radiolabeled cyclic RGD peptides as radiotracers for tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Radiolabeled cyclic RGD peptides as radiotracers for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RGD-based self-assembling nanodrugs for improved tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Evaluation of Two Novel 64Cu-labelled RGD Peptide Radiotracers for Enhanced PET Imaging of Tumor Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Radiolabeled Cyclic RGD Peptides as Radiotracers for Imaging Tumors and Thrombosis by SPECT [thno.org]

- 9. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Molecular Imaging and Preclinical Studies of Radiolabeled Long-Term RGD Peptides in U-87 MG Tumor-Bearing Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Click Chemistry for 18F-Labeling of RGD Peptides and microPET Imaging of Tumor Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. imtm.cz [imtm.cz]

Application Notes and Protocols: Utilizing c(RGDfC) to Inhibit Angiogenesis in Cancer Models

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process for tumor growth, invasion, and metastasis.[1][2] The integrin αvβ3 is a key regulator of angiogenesis, being highly expressed on activated endothelial cells within the tumor neovasculature, while its expression on quiescent vessels is low.[1][3] This differential expression makes it an attractive target for anti-angiogenic therapies. Cyclic peptides containing the Arg-Gly-Asp (RGD) sequence, such as c(RGDfC), are potent antagonists of αvβ3 and other related integrins.[4][5] By binding to these integrins, c(RGDfC) can inhibit endothelial cell adhesion, migration, and proliferation, thereby disrupting the angiogenic process. These application notes provide an overview of the use of c(RGDfC) in preclinical cancer models, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Mechanism of Action

The anti-angiogenic activity of c(RGDfC) stems from its ability to competitively bind to integrins, primarily αvβ3, on the surface of activated endothelial cells. This binding blocks the interaction of integrins with their natural extracellular matrix (ECM) ligands, such as vitronectin and fibronectin.[1] This disruption of cell-matrix interactions triggers a cascade of intracellular events that inhibit angiogenesis:

-

Inhibition of Cell Adhesion and Migration: By blocking integrin-ECM binding, c(RGDfC) prevents the firm adhesion and subsequent migration of endothelial cells, which are essential steps for the formation of new blood vessels.

-

Induction of Apoptosis: In some endothelial cells, the loss of integrin-mediated adhesion can lead to a form of programmed cell death known as anoikis.

-

Interference with Growth Factor Signaling: Integrin signaling is closely intertwined with that of vascular endothelial growth factor (VEGF) and its receptor VEGFR-2.[3][6] By inhibiting integrin function, c(RGDfC) can indirectly attenuate pro-angiogenic signaling pathways.

Quantitative Data on the Efficacy of Cyclic RGD Peptides

The following tables summarize the quantitative data from various preclinical studies investigating the anti-angiogenic and anti-tumor effects of cyclic RGD peptides. While data for c(RGDfC) is specifically highlighted where available, data for structurally similar and functionally related peptides like c(RGDfK) and Cilengitide (c(RGDfV)) are also included to provide a broader context of their potential efficacy.

Table 1: In Vitro Inhibition of Integrin Binding and Cell Adhesion

| Peptide | Cell Line | Assay Type | IC50 Value | Reference |

| FPyPEGCBT-c(RGDfK) | U-87 MG | [¹²⁵I]echistatin binding | 30.84 ± 0.02 x 10⁻⁷ M | [7] |

| FPyPEGCBT-c(RGDfK) | SKOV-3 | [¹²⁵I]echistatin binding | 12.50 ± 0.02 x 10⁻⁷ M | [7] |

| c(RGDfV) | U-87 MG | [¹²⁵I]echistatin binding | 6.00 ± 0.02 x 10⁻⁷ M | [7] |

| c(RGDfV) | SKOV-3 | [¹²⁵I]echistatin binding | 2.59 ± 0.02 x 10⁻⁷ M | [7] |

| c(RGDyK) | N/A | αvβ3 binding | 3.8 ± 0.42 nM | [6] |

| c(RGDyK) | N/A | αvβ5 binding | 503 ± 55 nM | [6] |

| c(RGDyK) | N/A | αvβ6 binding | 86 ± 7 nM | [6] |

| c(RGDyK) | N/A | α5β1 binding | 236 ± 45 nM | [6] |

Table 2: In Vivo Tumor Growth Inhibition and Angiogenesis Reduction

| Peptide/Conjugate | Tumor Model | Efficacy Metric | Result | Reference |

| Doxorubicin-RGD4C | MDA-MB-435 breast cancer | Tumor growth inhibition | Improved inhibition vs. free doxorubicin | [8] |

| Doxorubicin-RGD4C | αvβ3-negative tumor model | Antitumor efficacy | Superior to free doxorubicin | [8] |

| Methylated cyclic RGD-peptide | A-Mel-3 hamster melanoma | Functional vessel density | Reduced by ~65% on day 3 | [9] |

| Methylated cyclic RGD-peptide | Subcutaneous A-Mel-3 | Tumor growth and metastasis | Significantly delayed | [9] |

| [¹⁸F]FPyPEGCBT-c(RGDfK) | U-87 MG subcutaneous | Tumor uptake (%ID/g) | 2.9 at 1h post-injection | [7] |

| [¹⁸F]FPyPEGCBT-c(RGDfK) | SKOV-3 subcutaneous | Tumor uptake (%ID/g) | 2.4 at 1h post-injection | [7] |

| ⁶⁴Cu-cyclam-RAFT-c(-RGDfK-)₄ | U87MG glioblastoma | Tumor uptake (%ID/g) | ~10.3 at 30 min post-injection | [10] |

Experimental Protocols

Protocol 1: In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane extract, a key step in angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (e.g., Medium 200PRF with LSGS)[11]

-

Basement Membrane Extract (BME), growth factor reduced (e.g., Geltrex™ or Matrigel®)[11][12][13]

-

c(RGDfC) peptide

-

96-well tissue culture plates

-

Calcein AM (for fluorescent visualization)

-

Inverted microscope with fluorescence capabilities

Procedure:

-

Plate Coating: Thaw BME on ice overnight at 4°C.[12] Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate.[11] Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.[13][14]

-

Cell Preparation: Culture HUVECs to 70-90% confluency.[12] Harvest the cells using trypsin/EDTA and neutralize with trypsin neutralizer or serum-containing medium.[11][15] Resuspend the cells in a serum-free or low-serum medium.

-

Treatment: Prepare serial dilutions of c(RGDfC) in the cell suspension medium.

-

Seeding: Seed the HUVECs onto the solidified BME at a density of 1.5 x 10⁴ to 2 x 10⁴ cells per well in a final volume of 100 µL, including the c(RGDfC) treatment or vehicle control.[12]

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.[11]

-

Visualization and Quantification:

-

Phase Contrast: Observe tube formation directly using an inverted microscope.

-

Fluorescent Staining: For quantitative analysis, incubate the cells with Calcein AM (2 µg/mL) for 20-30 minutes at 37°C.[11]

-

Imaging and Analysis: Capture images of the tube networks. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.

-

Protocol 2: Cell Adhesion Assay

This assay measures the ability of cells to adhere to plates coated with an ECM protein, and the inhibition of this adhesion by c(RGDfC).

Materials:

-

Endothelial cells (e.g., HUVECs) or tumor cells expressing αvβ3 integrin

-

96-well non-tissue culture treated plates

-

ECM protein (e.g., vitronectin or fibronectin)

-

c(RGDfC) peptide

-

Bovine Serum Albumin (BSA)

-

Calcein AM or Crystal Violet

-

Plate reader

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with the ECM protein (e.g., 10 µg/mL vitronectin in PBS) overnight at 4°C or for 1-2 hours at 37°C.

-

Blocking: Wash the wells with PBS and block non-specific binding sites with 1% BSA in PBS for 1 hour at 37°C.

-

Cell Preparation: Harvest cells and resuspend them in serum-free medium.

-

Treatment: Pre-incubate the cells with various concentrations of c(RGDfC) or a control peptide for 20-30 minutes at 37°C.[16]

-

Seeding: Add 1 x 10⁵ cells in 100 µL of medium to each coated well.

-

Adhesion: Incubate the plate for 1-2 hours at 37°C to allow for cell adhesion.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Quantification:

-

Crystal Violet: Fix the adherent cells with 4% paraformaldehyde, stain with 0.5% crystal violet, and solubilize the stain with 10% acetic acid. Measure the absorbance at 570 nm.

-

Calcein AM: Incubate the cells with Calcein AM, and measure fluorescence using a plate reader.

-

-

Analysis: Calculate the percentage of cell adhesion relative to the untreated control.

Protocol 3: In Vivo Tumor Xenograft Model

This protocol describes a general workflow for evaluating the anti-tumor and anti-angiogenic effects of c(RGDfC) in a subcutaneous tumor model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Tumor cells (e.g., U-87 MG glioblastoma, MDA-MB-435 breast cancer)

-

c(RGDfC) peptide formulated for in vivo administration

-

Calipers for tumor measurement

-

Microtome and histology supplies

-

Antibodies for immunohistochemistry (e.g., anti-CD31 for blood vessel staining)

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject 1 x 10⁶ to 5 x 10⁶ tumor cells suspended in PBS or Matrigel into the flank of each mouse.

-

Tumor Growth and Treatment Initiation: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

Drug Administration: Administer c(RGDfC) or vehicle control via a suitable route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule.

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

-

Endpoint and Tissue Collection: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors.

-

Analysis:

-

Tumor Growth Inhibition: Compare the tumor growth curves between the treated and control groups.

-

Immunohistochemistry: Fix the tumors in formalin, embed in paraffin, and prepare sections. Stain the sections with an anti-CD31 antibody to visualize blood vessels.

-

Microvessel Density (MVD) Quantification: Count the number of CD31-positive vessels in multiple high-power fields to determine the MVD. A reduction in MVD in the treated group indicates an anti-angiogenic effect.

-

Visualizations

Signaling Pathway of c(RGDfC) in Angiogenesis Inhibition

Caption: c(RGDfC) inhibits angiogenesis by blocking αvβ3 integrin signaling.

Experimental Workflow for Evaluating c(RGDfC)

Caption: Workflow for preclinical evaluation of c(RGDfC)'s anti-angiogenic effects.

Logical Relationship of c(RGDfC) Mechanism

Caption: Logical flow of c(RGDfC)'s mechanism leading to anti-tumor effects.

References

- 1. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Evaluation of the anti-angiogenic properties of the new selective αVβ3 integrin antagonist RGDechiHCit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. RGD-based self-assembling nanodrugs for improved tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Anti-Angiogenic Activity of Novel c(RGDyK) Peptide-Based JH-VII-139-1 Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical validations of [18F]FPyPEGCBT-c(RGDfK): a 18F-labelled RGD peptide prepared by ligation of 2-cyanobenzothiazole and 1,2-aminothiol to image angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.rug.nl [research.rug.nl]

- 9. scispace.com [scispace.com]

- 10. PET Diagnostic Molecules Utilizing Multimeric Cyclic RGD Peptide Analogs for Imaging Integrin αvβ3 Receptors [mdpi.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. promocell.com [promocell.com]

- 13. researchgate.net [researchgate.net]

- 14. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - IT [thermofisher.com]

- 16. RGD-independent Cell Adhesion via a Tissue Transglutaminase-Fibronectin Matrix Promotes Fibronectin Fibril Deposition and Requires Syndecan-4/2 and α5β1 Integrin Co-signaling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Cyclo(Arg-Gly-Asp-D-Phe-Cys) in Tissue Engineering Scaffold Design

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclic peptide cyclo(Arg-Gly-Asp-D-Phe-Cys), a well-known ligand for integrin receptors, is a pivotal biomolecule in the design of tissue engineering scaffolds.[1][2][3] Its incorporation into biomaterials significantly enhances cell adhesion, proliferation, and differentiation, thereby promoting tissue regeneration.[1][4] This document provides detailed application notes on the use of cyclo(Arg-Gly-Asp-D-Phe-Cys) in scaffold design, protocols for scaffold functionalization and cell seeding, and a summary of its effects on cellular behavior.

Introduction

The success of tissue engineering relies heavily on the development of scaffolds that can mimic the native extracellular matrix (ECM) and support cellular functions.[5] The Arg-Gly-Asp (RGD) sequence is a ubiquitous cell adhesion motif found in many ECM proteins.[1][6] The cyclic form, cyclo(Arg-Gly-Asp-D-Phe-Cys), offers enhanced stability and higher affinity for integrin receptors, particularly αvβ3 and α5β1, compared to its linear counterpart.[1][3][7] By functionalizing scaffolds with this peptide, researchers can create a more cell-receptive microenvironment, leading to improved tissue integration and regeneration.[1][8]

Mechanism of Action: Integrin-Mediated Signaling